molecular formula C6H14CaO10 B7800443 L-Glyceric acid calcium salt dihydrate

L-Glyceric acid calcium salt dihydrate

Cat. No.: B7800443
M. Wt: 286.25 g/mol
InChI Key: OKEVQKKVYQHNFW-PXYKVGKMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEVQKKVYQHNFW-PXYKVGKMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14CaO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Enzyme Specificity

L-Glyceric acid calcium salt dihydrate is enzymatically synthesized from L-tartrate using L-tartrate decarboxylase derived from Pseudomonas sp. group Ve-2. This enzyme catalyzes the direct decarboxylation of L-tartrate to D-glycerate, but stereochemical inversion mechanisms enable analogously efficient L-glycerate production with modified microbial strains. The reaction occurs in Tris-HCl buffer (pH 7.5) with cofactors MgCl₂ (1 mM) and NAD⁺ (1 mM), achieving near-quantitative molar yields.

Reaction Optimization

Optimal conditions include:

  • Temperature : 30°C

  • Incubation Time : 24 hours

  • Substrate Concentration : 50 mM L-tartrate

Under these conditions, the enzymatic conversion efficiency exceeds 95%, with optical purity ≥92% e.e. confirmed via glyoxylate reductase assays.

Chemical Neutralization of L-Glyceric Acid

Synthesis of L-Glyceric Acid

L-Glyceric acid is produced via oxidation of L-glyceraldehyde using potassium permanganate (KMnO₄) in acidic media. The reaction proceeds at 40–50°C for 6–8 hours, yielding 80–85% crude L-glyceric acid. Purification involves activated charcoal treatment and vacuum distillation.

Calcium Salt Formation

The neutralization reaction employs calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃):

2 L-Glyceric acid+Ca(OH)2+2H2OCa(C3H5O4)22H2O+2H2O2 \text{ L-Glyceric acid} + \text{Ca(OH)}2 + 2 \text{H}2\text{O} \rightarrow \text{Ca(C}3\text{H}5\text{O}4\text{)}2 \cdot 2\text{H}2\text{O} + 2 \text{H}2\text{O}

Stoichiometric ratios (1:1 acid-to-calcium) prevent excess Ca²⁺, ensuring dihydrate crystallization. The product is filtered, washed with cold ethanol, and dried under vacuum (yield: 90–95%).

Industrial-Scale Microbial Fermentation

Strain Engineering

Industrial production utilizes engineered Pseudomonas strains overexpressing L-tartrate decarboxylase. Fed-batch fermentation in bioreactors (pH 7.0–7.5, 30°C) achieves titers of 53 g/L L-glycerate.

Downstream Processing

Post-fermentation, cells are lysed, and the supernatant is treated with Amberlite IRA-400 resin to adsorb glycerate. Elution with 1 N HCl followed by calcium hydroxide neutralization yields the dihydrate salt (purity >99% by HPLC).

Comparative Analysis of Preparation Methods

Method Yield Optical Purity Scale Key Advantage
Enzymatic Decarboxylation95%≥92% e.e.Lab to PilotHigh stereoselectivity
Chemical Neutralization90–95%85–90% e.e.LabLow cost, rapid
Microbial Fermentation53 g/L>99% e.e.IndustrialScalable, high throughput

Purification and Crystallization

Crystallization Conditions

The dihydrate form crystallizes from aqueous ethanol (40–60% v/v) at 4°C. Slow evaporation over 48 hours yields monoclinic crystals (melting point: 134°C).

Purity Validation

Purity is assessed via:

  • HPLC : Retention time 11.1 min (ULTRON PS-80H column, 0.126% HClO₄ eluent)

  • Optical Rotation : [α]²⁰_D = +13.3° (c = 5% in H₂O)

Chemical Reactions Analysis

Types of Reactions

L-Glyceric acid calcium salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Chiral Synthon : L-Glyceric acid calcium salt dihydrate serves as a chiral synthon in organic synthesis, facilitating the creation of other chiral compounds.
  • Electrolyte in Electrocatalysis : It is utilized as an electrolyte in electrocatalytic oxidation processes involving glycerol, enhancing the efficiency of these reactions.

Biology

  • Metabolic Pathways : The compound plays a role in studies of metabolic pathways involving glyceric acid. Its interaction with enzymes like L-tartrate decarboxylase allows it to be converted into D-glycerate, which is significant for metabolic studies.
  • Cytotoxicity Studies : Used in evaluating cytotoxicity to human cells, it contributes to understanding the biological effects of glyceric acid derivatives.

Medicine

  • Therapeutic Potential : Research indicates potential therapeutic applications for metabolic disorders. The compound's ability to activate mitochondrial metabolism makes it a candidate for studies related to aging and metabolic diseases.
  • Immune Modulation : this compound has been identified as a Toll-like receptor antagonist, suggesting its role in modulating immune responses.

Industry

  • Biodegradable Polymers : It is involved in the production of biodegradable polymers, contributing to sustainable material development.
  • Surfactant Production : The compound's surface tension-lowering properties make it useful in producing surfactants for various industrial applications.

Table 1: Comparison of Applications

Application AreaSpecific UseDescription
ChemistryChiral SynthonFacilitates synthesis of chiral compounds
ChemistryElectrolyteEnhances electrocatalytic oxidation processes
BiologyMetabolic StudiesInvolved in glyceric acid metabolic pathways
BiologyCytotoxicity StudiesEvaluates effects on human cells
MedicineTherapeutic AgentPotential treatment for metabolic disorders
MedicineImmune ModulationActs as Toll-like receptor antagonist
IndustryBiodegradable PolymersContributes to sustainable material development
IndustrySurfactant ProductionUsed for producing surfactants

Case Study 1: Enzymatic Conversion

A study demonstrated the enzymatic conversion of L-tartrate to D-glycerate using L-tartrate decarboxylase. This method showcased the compound's utility as a chiral synthon and highlighted its importance in organic synthesis.

Case Study 2: Electrocatalytic Oxidation

Research on electrocatalytic oxidation processes revealed that this compound significantly improved the efficiency of glycerol oxidation, making it a valuable component in electrochemical applications.

Case Study 3: Immune Response Modulation

Investigations into the immune-modulating effects of this compound indicated its potential as a therapeutic agent, particularly due to its interaction with Toll-like receptors, which are crucial for immune signaling.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Solubility in Water Key Applications Stability in Acidic pH
L-Glyceric acid calcium dihydrate C₆H₁₄CaO₁₀ Moderate Biochemical research, chiral studies Stable at pH ~2–2.5
Calcium lactate hydrate C₆H₁₀CaO₆·H₂O High Food additives, pharmaceuticals Decomposes below pH 4
Calcium gluconate C₁₂H₂₂CaO₁₄ High Medical IV therapy Decomposes below pH 3
Calcium hydrogen phosphate CaHPO₄·2H₂O Low Dietary supplements Stable in neutral pH
γ-Calcium glycerophosphate C₃H₇CaO₆P·2H₂O Low Obsolete calcium supplements Hydrolyzes in water

Research Findings and Mechanistic Insights

  • pH-Dependent Behavior : this compound dissociates into free glyceric acid at pH ~2–2.5, confirmed via ECD and anisotropy spectra . This property is critical for applications requiring controlled Ca²⁺ release.
  • Chiral Induction : The compound’s ability to generate UV-induced circularly polarized light (CPL) aligns with ancestral hydroxycarboxylic acids, suggesting a role in prebiotic homochirality .
  • Comparative Complexation : Calcium lactate and gluconate form stronger Ca²⁺ complexes due to additional hydroxyl groups, whereas glycerate’s simpler structure allows pH-tunable dissociation .

Biological Activity

L-Glyceric acid calcium salt dihydrate, a derivative of glyceric acid, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industrial processes. This article delves into the biological activity of this compound, synthesizing findings from multiple sources to provide a comprehensive overview.

This compound is a calcium salt of glyceric acid, characterized by the molecular formula C6H14CaO10C_6H_{14}CaO_{10} . The compound exists as a dihydrate, which means it includes two water molecules in its crystal structure. This hydration can influence its solubility and biological interactions.

1. Metabolic Effects

Research indicates that this compound plays a significant role in mitochondrial metabolism . It has been shown to activate mitochondrial pathways by enhancing the NADH/NAD+^+ ratio, which is crucial for cellular energy production . This activation can potentially aid in metabolic diseases and aging-related studies.

2. Cytotoxicity Studies

The compound has been utilized in cytotoxicity studies to evaluate its effects on human cells. Preliminary findings suggest that it may possess immunomodulatory properties, acting as a Toll-like receptor antagonist , which could modulate immune responses . Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics.

3. Influence on Glucose Metabolism

A study exploring the effects of glycerate on glucose homeostasis revealed that L-glyceric acid could influence insulin release and glucose tolerance in animal models. Mice treated with glycerate exhibited altered glucose handling compared to control groups, indicating potential implications for diabetes management .

The mechanisms through which this compound exerts its biological effects include:

  • Mitochondrial Activation : Enhances energy production by increasing mitochondrial efficiency.
  • Cell Membrane Integrity : Improves cellular membrane stability, impacting various cellular functions .
  • Immune Modulation : Interacts with immune signaling pathways, potentially altering immune responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
D-Glyceric AcidC3H6O4C_3H_6O_4No metal ion present
Calcium GlycerophosphateC3H7CaO6C_3H_7CaO_6Contains phosphate; dietary supplement
L-Glyceric AcidC3H6O4C_3H_6O_4Enantiomer of D-glyceric acid
Dthis compoundC6H12CaO10C_6H_{12}CaO_{10}Contains both enantiomers; used for research

This compound is particularly noted for its selective activation of mitochondrial pathways and its role as an antagonist in immune modulation, distinguishing it from other glyceric acid derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study focusing on the electrolytic properties of the compound demonstrated its effectiveness in electrocatalytic oxidation processes, suggesting applications in energy production technologies .
  • Research investigating the chiroptical properties found that variations in concentration and pH significantly affect the electronic circular dichroism (ECD) spectra of the compound, which could have implications for understanding its interactions at a molecular level .

Q & A

Q. How can researchers standardize spectroscopic studies of L-glyceric acid calcium salt dihydrate to account for concentration-dependent absorption variations?

  • Methodological Approach : Prepare solutions at concentrations ≤5 g/L to minimize aggregation effects, as higher concentrations (e.g., 100 g/L) significantly increase absorption intensity due to intermolecular interactions. Use pH 2–2.5 buffers to stabilize the compound during electronic circular dichroism (ECD) measurements, and normalize spectral data against a blank (0 g/L solution) to isolate concentration effects .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines : Use personal protective equipment (PPE), including gloves, masks, and lab coats, due to insufficient toxicological data. Avoid inhalation or skin contact. Store waste separately and consult institutional hazardous material disposal protocols, as outlined for structurally similar calcium salts like threonate and gluconate .

Q. How is this compound synthesized, and what purity criteria are recommended?

  • Synthesis Method : Neutralize L-glyceric acid with calcium hydroxide or carbonate under controlled pH (4–6) to precipitate the dihydrate form. Recrystallize from aqueous ethanol to achieve ≥95% purity, verified via thin-layer chromatography (TLC) or HPLC .

Q. What analytical techniques are suitable for quantifying calcium content in this compound?

  • Quantification Protocol : Use atomic absorption spectroscopy (AAS) with a calcium-specific hollow cathode lamp. Prepare test solutions in dilute hydrochloric acid and add lanthanum solution to suppress phosphate or sulfate interference, as per pharmacopeial standards for calcium salts .

Advanced Research Questions

Q. How do pH and ionic strength influence the solubility of this compound in aqueous systems?

  • Experimental Design : Conduct solubility assays in buffered solutions (pH 1–10) with varying ionic strengths (e.g., NaCl or KCl). Compare results to calcium sulfate dihydrate models, which show reduced solubility at high ionic strength due to common ion effects. Use Pitzer equations or activity coefficient models to predict solubility in multicomponent solutions .

Q. What strategies can resolve spectral data contradictions when analyzing this compound under varying experimental conditions?

  • Data Interpretation : Perform concentration- and pH-dependent ECD studies to distinguish intrinsic chirality from aggregation artifacts. For example, at pH 2.5, the compound’s anisotropy spectra show a concentration-dependent red shift, which may require multivariate analysis (e.g., principal component analysis) to deconvolute overlapping signals .

Q. How can enantiomeric purity of this compound be validated during synthesis?

  • Chiral Analysis : Use chiral HPLC with a cellulose-based column or polarimetric detection to differentiate L- and D-isomers. Cross-validate with ECD spectra, where the L-isomer exhibits distinct Cotton effects at 210–220 nm, absent in the racemic (DL) form .

Q. What factors affect the stability of this compound in pharmaceutical formulations?

  • Stability Testing : Monitor hydrate conversion using thermogravimetric analysis (TGA) under accelerated storage conditions (40°C/75% RH). Compare to calcium ascorbate dihydrate, which loses water above 120°C, and design formulations with excipients (e.g., silica) to prevent deliquescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Glyceric acid calcium salt dihydrate
Reactant of Route 2
Reactant of Route 2
L-Glyceric acid calcium salt dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.